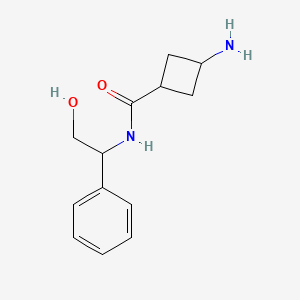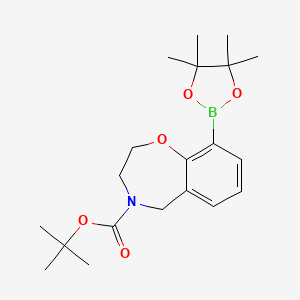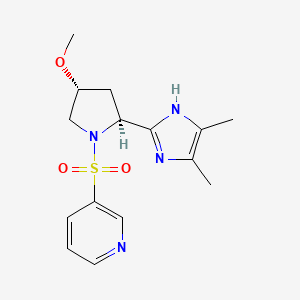![molecular formula C16H25NO2 B7017120 3-[1-[(2-Cyclopentyl-2-methoxyethyl)amino]ethyl]phenol](/img/structure/B7017120.png)
3-[1-[(2-Cyclopentyl-2-methoxyethyl)amino]ethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-[(2-Cyclopentyl-2-methoxyethyl)amino]ethyl]phenol is an organic compound with a complex structure that includes a phenol group, a cyclopentyl ring, and an aminoethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(2-Cyclopentyl-2-methoxyethyl)amino]ethyl]phenol typically involves multi-step organic reactions. One common method includes the alkylation of phenol with a suitable alkyl halide, followed by the introduction of the aminoethyl group through reductive amination. The cyclopentyl ring is then incorporated via a cyclization reaction. Reaction conditions often involve the use of catalysts such as palladium or platinum, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[1-[(2-Cyclopentyl-2-methoxyethyl)amino]ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminoethyl chain can be reduced to form primary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated phenols.
Scientific Research Applications
3-[1-[(2-Cyclopentyl-2-methoxyethyl)amino]ethyl]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-[(2-Cyclopentyl-2-methoxyethyl)amino]ethyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the aminoethyl chain can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-[(2-Methoxyethyl)amino]ethyl]phenol
- 3-[1-[(2-Cyclohexyl-2-methoxyethyl)amino]ethyl]phenol
- 3-[1-[(2-Methoxyethyl)amino]propyl]phenol
Uniqueness
3-[1-[(2-Cyclopentyl-2-methoxyethyl)amino]ethyl]phenol is unique due to the presence of the cyclopentyl ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[1-[(2-cyclopentyl-2-methoxyethyl)amino]ethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-12(14-8-5-9-15(18)10-14)17-11-16(19-2)13-6-3-4-7-13/h5,8-10,12-13,16-18H,3-4,6-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGPJCZSGROHHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)NCC(C2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(1-cyanocyclopentyl)-N-(3-hydroxyspiro[3.3]heptan-1-yl)methanesulfonamide](/img/structure/B7017050.png)
![5-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]pyridine-3-carboxylic acid](/img/structure/B7017063.png)
![N-[(4-cyclobutyl-2-methylpyrazol-3-yl)methyl]-2-methylpyrazole-3-sulfonamide](/img/structure/B7017070.png)
![1-(3,5-dichloro-2-fluorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7017092.png)

![1-(3,5-dichloro-2-fluorophenyl)-N-[(1-methylsulfinylcyclopropyl)methyl]ethanamine](/img/structure/B7017116.png)
![3-(methylamino)-N-[2-(oxan-2-yl)ethyl]cyclobutane-1-carboxamide](/img/structure/B7017117.png)
![methyl (2R)-2-(spiro[3.4]octan-3-ylamino)propanoate](/img/structure/B7017126.png)
![3-[1-[(2-Cyclopentyl-2-methoxyethyl)amino]ethyl]benzonitrile](/img/structure/B7017134.png)

![2-[4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B7017142.png)

![2-(Azepan-1-yl)-1-[3-[4-(hydroxymethyl)triazol-1-yl]azetidin-1-yl]ethanone](/img/structure/B7017160.png)

